molecular formula C7H5ClN2O B1458625 6-chloro-1H-indazol-7-ol CAS No. 1638769-08-0

6-chloro-1H-indazol-7-ol

Cat. No.: B1458625
CAS No.: 1638769-08-0
M. Wt: 168.58 g/mol
InChI Key: TWIPLVGFFMUBKB-UHFFFAOYSA-N
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Description

6-chloro-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 7th position on the indazole ring. Indazole derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

6-chloro-1H-indazol-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, this compound can alter gene expression by modulating the activity of transcription factors involved in inflammatory and immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can inhibit the activity of MMP-13 by binding to its catalytic domain, preventing the degradation of extracellular matrix components . These binding interactions contribute to the compound’s anti-inflammatory and anticancer properties. Moreover, this compound can modulate gene expression by interacting with transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxic effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of metabolites that can be excreted from the body. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and organic cation transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions affect the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, the compound can accumulate in the cytoplasm, affecting cellular signaling pathways and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-indazol-7-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization under acidic conditions . Another approach involves the use of transition metal catalysts, such as copper or silver, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-indazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancer, due to its ability to inhibit certain enzymes and signaling pathways.

    Industry: Utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

6-chloro-1H-indazol-7-ol can be compared with other indazole derivatives, such as:

    1H-indazole: Lacks the chlorine and hydroxyl substituents, resulting in different chemical and biological properties.

    6-bromo-1H-indazol-7-ol: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    7-hydroxy-1H-indazole:

The unique combination of the chlorine and hydroxyl groups in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

6-chloro-1H-indazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-9-10-6(4)7(5)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIPLVGFFMUBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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